molecular formula C4H4F2N2S B13630610 4-(difluoromethylsulfanyl)-1H-pyrazole

4-(difluoromethylsulfanyl)-1H-pyrazole

Cat. No.: B13630610
M. Wt: 150.15 g/mol
InChI Key: LOEDWUPFMVULIZ-UHFFFAOYSA-N
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Description

4-(Difluoromethylsulfanyl)-1H-pyrazole is a heterocyclic compound that contains both sulfur and fluorine atoms. This compound is part of a broader class of fluorine-containing heterocycles, which are known for their unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the difluoromethylsulfanyl group imparts distinct characteristics to the molecule, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of thiopyridones or cyclic thiocarbamates with difluorocarbene . This reaction can be catalyzed by triazolylidene catalysts, which facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(difluoromethylsulfanyl)-1H-pyrazole may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethylsulfanyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the difluoromethylsulfanyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives with different functional groups replacing the difluoromethylsulfanyl group.

Scientific Research Applications

4-(Difluoromethylsulfanyl)-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(difluoromethylsulfanyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

4-(Difluoromethylsulfanyl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorine and sulfur atoms, which can enhance its chemical stability and bioactivity compared to other similar compounds.

Properties

Molecular Formula

C4H4F2N2S

Molecular Weight

150.15 g/mol

IUPAC Name

4-(difluoromethylsulfanyl)-1H-pyrazole

InChI

InChI=1S/C4H4F2N2S/c5-4(6)9-3-1-7-8-2-3/h1-2,4H,(H,7,8)

InChI Key

LOEDWUPFMVULIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)SC(F)F

Origin of Product

United States

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